2-(2-Fluorophenyl)ethene-1-sulfonyl chloride
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Overview
Description
2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethene sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-fluorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl fluorides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, peracids.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
2-(2-Fluorophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride
- 2-(2-Bromophenyl)ethene-1-sulfonyl chloride
- 2-(2-Iodophenyl)ethene-1-sulfonyl chloride
Comparison: 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C8H6ClFO2S |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(2-fluorophenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
CIJAPQWSEHDXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |
Origin of Product |
United States |
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